molecular formula C6H4F3N B13433953 N-(2,4-Difluorophenyl)hypofluorous amide CAS No. 204757-21-1

N-(2,4-Difluorophenyl)hypofluorous amide

Cat. No.: B13433953
CAS No.: 204757-21-1
M. Wt: 147.10 g/mol
InChI Key: TVHNERRLNLBFNN-UHFFFAOYSA-N
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Description

N,2,4-Trifluoroaniline is an aromatic amine with the molecular formula C6H4F3N It is characterized by the presence of three fluorine atoms attached to the benzene ring at the 2, 4, and N positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,4-Trifluoroaniline typically involves the fluorination of aniline derivatives. One common method is the direct fluorination of aniline using fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: In industrial settings, N,2,4-Trifluoroaniline can be produced by the reaction of tetrafluorobenzene with ammonia in the presence of a solvent. The reaction is conducted at high temperatures to achieve a high yield of the desired product. This method is advantageous due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions: N,2,4-Trifluoroaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

N,2,4-Trifluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N,2,4-Trifluoroaniline involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and influence its binding affinity to various biological targets. This makes it a valuable compound in drug discovery and development, where it can modulate the activity of enzymes, receptors, and other proteins.

Comparison with Similar Compounds

  • 2,3,4-Trifluoroaniline
  • 2,4,6-Trifluoroaniline
  • 4-Fluoroaniline
  • 2-Fluoroaniline

Comparison: N,2,4-Trifluoroaniline is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. Compared to other trifluoroaniline isomers, it exhibits different reactivity patterns and applications. For instance, 2,4,6-Trifluoroaniline is more commonly used in the synthesis of nitro compounds, while N,2,4-Trifluoroaniline is preferred for its role in pharmaceutical synthesis .

Properties

CAS No.

204757-21-1

Molecular Formula

C6H4F3N

Molecular Weight

147.10 g/mol

IUPAC Name

N,2,4-trifluoroaniline

InChI

InChI=1S/C6H4F3N/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H

InChI Key

TVHNERRLNLBFNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NF

Origin of Product

United States

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